molecular formula C21H17BrN2O4S2 B15038261 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

Cat. No.: B15038261
M. Wt: 505.4 g/mol
InChI Key: AGSCITYXEINWRX-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid is a complex organic compound that features a thiazolidinone ring, a bromobenzylidene moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Bromobenzylidene Moiety: This step involves the condensation of the thiazolidinone intermediate with 3-bromobenzaldehyde in the presence of a base.

    Attachment of the Butanoyl Group: The resulting compound is then reacted with butanoyl chloride in the presence of a base to form the butanoyl derivative.

    Formation of the Benzoic Acid Group: Finally, the butanoyl derivative is coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzoic acid group.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it could interact with specific biological targets, potentially leading to new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromobenzylidene moiety may facilitate binding to hydrophobic pockets, while the thiazolidinone ring could interact with active sites. The benzoic acid group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
  • 4-({4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
  • 4-({4-[(5Z)-5-(3-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

Uniqueness

The presence of the bromine atom in 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid imparts unique reactivity and potential biological activity compared to its halogenated analogs. Bromine’s intermediate reactivity between chlorine and iodine allows for specific interactions and reactions that are not possible with other halogens.

Properties

Molecular Formula

C21H17BrN2O4S2

Molecular Weight

505.4 g/mol

IUPAC Name

4-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C21H17BrN2O4S2/c22-15-4-1-3-13(11-15)12-17-19(26)24(21(29)30-17)10-2-5-18(25)23-16-8-6-14(7-9-16)20(27)28/h1,3-4,6-9,11-12H,2,5,10H2,(H,23,25)(H,27,28)/b17-12-

InChI Key

AGSCITYXEINWRX-ATVHPVEESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.